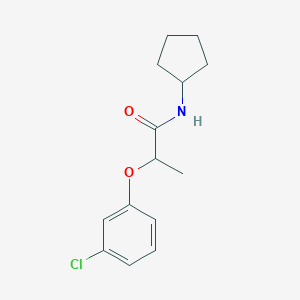
N,4-dimethyl-N-(4-methylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,4-dimethyl-N-(4-methylphenyl)benzenesulfonamide, commonly known as DMTS, is a chemical compound that has been widely used in scientific research. DMTS is a sulfonamide derivative that has been synthesized through various methods and has been studied for its mechanisms of action, biochemical and physiological effects, and potential applications in the field of medicine and biotechnology.
Wissenschaftliche Forschungsanwendungen
Endothelin Antagonism
Research has identified N,4-dimethyl-N-(4-methylphenyl)benzenesulfonamide derivatives as endothelin-A (ETA) selective antagonists. Substitutions on the pendant phenyl ring of these compounds enhance their binding and functional activity against endothelins, molecules involved in vasoconstriction. For instance, the compound BMS-187308 exhibits improved ETA binding affinity and functional activity and demonstrates oral activity in inhibiting the pressor effect caused by ET-1 infusion in rats (Murugesan et al., 1998).
Antimicrobial Activity
A study synthesized a series of benzenesulfonamide derivatives and evaluated their antimicrobial activity against various bacteria and fungi. Compounds in this series demonstrated significant antimicrobial activity, with some being more potent than reference drugs against certain Gram-positive and Gram-negative bacteria and fungi (Ghorab et al., 2017).
Photodynamic Therapy for Cancer
Certain benzenesulfonamide derivatives have been synthesized and characterized for their potential in photodynamic therapy applications. Their properties, including high singlet oxygen quantum yield, make them suitable for use as Type II photosensitizers in the treatment of cancer (Pişkin et al., 2020).
Enzyme Inhibition and Antitumor Activity
Studies have investigated benzenesulfonamide derivatives for their potential in enzyme inhibition and antitumor activities. Some chlorinated compounds in this group exhibited significant in vitro antitumor activity against specific cell lines. Additionally, investigations on the interaction of these compounds with enzymes like KSHV thymidylate synthase complex have been conducted (Fahim & Shalaby, 2019).
Molecular Structure and Kinetics
The synthesis and structural characterization of isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have been conducted. These studies provided insights into the molecular structure and kinetic behaviors of these molecules, which are important for understanding their reactivity and potential applications (Rublova et al., 2017).
Eigenschaften
Produktname |
N,4-dimethyl-N-(4-methylphenyl)benzenesulfonamide |
|---|---|
Molekularformel |
C15H17NO2S |
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
N,4-dimethyl-N-(4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H17NO2S/c1-12-4-8-14(9-5-12)16(3)19(17,18)15-10-6-13(2)7-11-15/h4-11H,1-3H3 |
InChI-Schlüssel |
AFMKTQHRDBNAKW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=C(C=C2)C |
Kanonische SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253363.png)
![6-[(2-Methoxyphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253366.png)
![6-(3,4-Dimethoxybenzyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253376.png)
![2-[Isopropyl(methyl)amino]ethyl 3,4-dimethoxybenzoate](/img/structure/B253379.png)
![3,4-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253382.png)






![Ethyl 4-[(2-ethoxy-1-naphthoyl)amino]benzoate](/img/structure/B253400.png)

